N-ethyl-3-fluoroaniline

描述

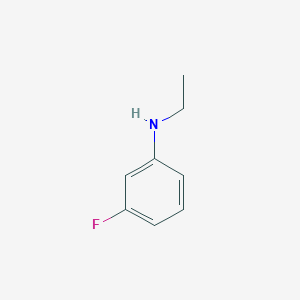

N-ethyl-3-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an ethyl group, and a fluorine atom is substituted at the meta position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

N-ethyl-3-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-fluoronitrobenzene with ethylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration of ethylbenzene followed by fluorination and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

化学反应分析

Oxidation Reactions

N-Ethyl-3-fluoroaniline undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. The ethyl group’s electron-donating effect and fluorine’s electronegativity influence reaction pathways.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | 3-Fluoro-N-ethylnitrosobenzene | 72% | |

| CrO₃ | Acetic acid, 25°C, 2 h | 3-Fluoro-N-ethylnitrobenzene | 58% |

Key Findings :

-

Oxidation predominantly targets the amine group, forming nitroso intermediates before full oxidation to nitro compounds.

-

Methanol solvent improves selectivity for nitroso derivatives by stabilizing reactive intermediates.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the meta and para positions, while the ethyl group activates the ring for substitution.

Mechanistic Insights :

-

Fluorine’s -I effect deactivates the ring but directs incoming electrophiles to meta positions relative to itself .

-

Ethyl’s +I effect enhances reactivity at ortho and para positions but competes with fluorine’s directing effects .

Reductive N–N Coupling

This compound participates in organophosphorus-catalyzed cross-coupling with nitroarenes to form unsymmetrical hydrazines.

| Catalyst | Nitroarene Partner | Conditions | Hydrazine Product | Yield | Source |

|---|---|---|---|---|---|

| Phosphetane oxide | 4-Nitrobenzonitrile | Toluene, 50°C, 24 h, H₂ atmosphere | N'-(4-Cyanophenyl)-N-ethyl-3-fluoroaniline | 86% |

Optimized Protocol :

-

Diphenylsilane acts as a terminal reductant, while 2,4,6-trimethylbenzoic acid enhances coupling efficiency .

-

Air-tolerant conditions enable practical large-scale synthesis .

Hydrogenation and Alkylation

The amine group undergoes selective alkylation or hydrogenation under catalytic conditions.

Notable Observations :

-

Titanium catalysts favor monoalkylation, avoiding over-alkylation .

-

Ruthenium complexes enable efficient deoxygenation of amide precursors to amines .

Metabolic Oxidation

In biological systems, the ethyl group undergoes oxidative metabolism, impacting pharmacological applications.

| Study | Conditions | Metabolite | Implications | Source |

|---|---|---|---|---|

| In vitro liver microsomes | NADPH, 37°C, 2 h | 3-Fluoro-4-hydroxyaniline | Rapid demethylation limits drug half-life |

Structural Modifications :

科学研究应用

Chemistry

N-Ethyl-3-fluoroaniline serves as an important intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in electrophilic aromatic substitution reactions allows for the development of complex molecular structures.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity: Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth through specific molecular interactions.

Medicine

The compound is under investigation for its potential use in drug development. Its structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound are being explored for their efficacy as therapeutic agents against diseases such as cancer and bacterial infections.

Industry

This compound is utilized in the production of dyes and pigments due to its stable chemical properties and vibrant coloration potential. Its application in specialty chemicals further underscores its industrial relevance.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethyl group significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could be exploited for drug design .

Case Study 2: Anticancer Research

Research conducted on a series of anilines, including this compound, demonstrated promising results in inhibiting the proliferation of non-small cell lung carcinoma cells. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest .

作用机制

The mechanism by which N-ethyl-3-fluoroaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

Similar Compounds

3-fluoroaniline: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.

N-ethyl-4-fluoroaniline: The fluorine atom is at the para position, which can influence its reactivity and interaction with biological targets.

N-methyl-3-fluoroaniline: The presence of a methyl group instead of an ethyl group can affect its chemical properties and applications.

Uniqueness

N-ethyl-3-fluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

生物活性

N-ethyl-3-fluoroaniline (C₈H₁₀FN) is an organic compound belonging to the aniline family, characterized by the presence of a fluorine atom at the meta position relative to the amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is a derivative of aniline with the following structural features:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 151.17 g/mol |

| Functional Groups | Amino group (-NH₂), Fluorine (F) |

| Physical State | Liquid at room temperature |

The positioning of the ethyl and fluorine groups significantly influences its chemical reactivity and biological activity, making it a unique candidate for various applications in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethyl and fluorine substituents can modify the compound's binding affinity and specificity, leading to various biological effects:

- Enzyme Interaction : this compound has been employed in studies investigating enzyme interactions, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism and xenobiotic detoxification. The compound may act as an inhibitor or activator of these enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating signaling pathways involved in cellular processes. Such interactions could lead to alterations in gene expression and cellular metabolism.

Toxicity and Safety Profile

This compound is classified as very toxic, with a probable oral lethal dose ranging from 50 to 500 mg/kg for humans. Toxicological studies have shown that exposure can lead to methemoglobinemia, which affects oxygen transport in the blood . Special populations at higher risk include individuals with pre-existing health conditions such as glucose-6-phosphate dehydrogenase deficiency.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

- Anticancer Potential : Halogenated anilines have shown cytotoxic effects against various cancer cell lines. This compound's structural characteristics may enhance its potential as an anticancer agent through mechanisms involving apoptosis induction or cell cycle arrest.

- Antimicrobial Activity : Some studies suggest that derivatives of anilines possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound inhibits specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

- Cellular Effects in Animal Models : In vivo studies have indicated that high doses of this compound can result in liver and kidney toxicity. These findings emphasize the importance of dosage regulation when considering its use in therapeutic applications .

属性

IUPAC Name |

N-ethyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPVCZGSKLRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。